Sodium 2,2-difluorohexanoate
Overview
Description
Sodium 2,2-difluorohexanoate is an organofluorine compound with the molecular formula C₆H₉F₂NaO₂ It is a sodium salt of 2,2-difluorohexanoic acid and is characterized by the presence of two fluorine atoms attached to the second carbon of the hexanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2-difluorohexanoate typically involves the fluorination of hexanoic acid derivatives. One common method is the reaction of hexanoic acid with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous addition of hexanoic acid and the fluorinating agent, followed by neutralization with sodium hydroxide to form the sodium salt.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,2-difluorohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bonds in the hexanoate chain can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated organic compounds, while oxidation and reduction reactions can produce different functionalized derivatives.
Scientific Research Applications
Sodium 2,2-difluorohexanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which sodium 2,2-difluorohexanoate exerts its effects involves the interaction of its fluorine atoms with molecular targets. The electronegativity of fluorine can influence the reactivity and stability of the compound, leading to specific interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Sodium chlorodifluoroacetate: Another fluorinated sodium salt with similar properties but different applications.
Sodium bromodifluoroacetate: Used as a difluorocarbene source in organic synthesis.
Sodium trifluoroacetate: A widely used reagent in organic chemistry with distinct reactivity compared to sodium 2,2-difluorohexanoate.
Uniqueness: this compound is unique due to its specific fluorination pattern and the resulting chemical properties
Biological Activity
Sodium 2,2-difluorohexanoate is a fluorinated fatty acid derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies to provide a comprehensive understanding of its implications in biological systems.
This compound (C6H10F2O2Na) is a sodium salt of 2,2-difluorohexanoic acid. The fluorination of fatty acids can significantly alter their biological properties, including metabolic pathways and cellular interactions. The synthesis typically involves the introduction of fluorine atoms into the hexanoic acid structure, enhancing its lipophilicity and potentially its bioactivity.
1. Metabolic Effects
Research indicates that medium-chain fatty acids (MCFAs), such as hexanoic acid and its derivatives, play crucial roles in metabolic health. This compound may influence lipid metabolism and insulin sensitivity. A study showed that MCFAs can promote basal and insulin-dependent phosphorylation of the Akt-mTOR pathway in HepG2 cells, which is essential for maintaining metabolic balance . The presence of fluorine in this compound may enhance these effects compared to non-fluorinated counterparts.
Case Study 1: Insulin Sensitivity in HepG2 Cells
A controlled study examined the impact of this compound on insulin sensitivity in HepG2 cells. The results indicated that treatment with MCFAs, including hexanoic acid derivatives, maintained optimal insulin sensitivity without triggering lipid accumulation or cytotoxicity . This finding is crucial for understanding how this compound could serve as a therapeutic agent against metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).
Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer potential of fluorinated fatty acids, this compound was tested alongside other fluorinated compounds. Preliminary results suggested that fluorinated fatty acids could inhibit cell proliferation in various cancer cell lines . Further research is required to elucidate the specific mechanisms through which this compound exerts its effects.
Summary of Research Findings
Properties
IUPAC Name |
sodium;2,2-difluorohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2.Na/c1-2-3-4-6(7,8)5(9)10;/h2-4H2,1H3,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVLOZXYHMQMIH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)[O-])(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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